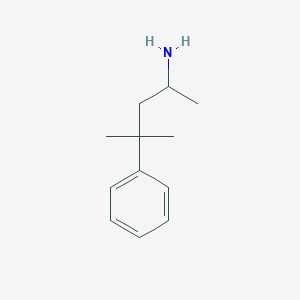
4-Methyl-4-phenylpentan-2-amine
描述
4-Methyl-4-phenylpentan-2-amine is an organic compound with the molecular formula C12H19N. It is a member of the amine family, characterized by the presence of an amino group attached to a carbon chain. This compound is known for its unique structural features, which include a phenyl group and a methyl group attached to the same carbon atom, making it a tertiary amine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-phenylpentan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reaction of 4-methyl-4-phenylpentan-2-one with ammonia or a primary amine under reductive amination conditions. This process often employs reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 4-Methyl-4-phenylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to secondary or primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, primary amines.
Substitution: Alkylated amines, acylated amines, sulfonamides.
科学研究应用
4-Methyl-4-phenylpentan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex amine derivatives.
Biology: The compound serves as a model amine in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-Methyl-4-phenylpentan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that modulate biochemical pathways. Additionally, it may interact with neurotransmitter receptors, influencing signal transduction processes.
相似化合物的比较
4-Methyl-2-pentanamine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenyl-2-pentanamine: Lacks the methyl group, affecting its steric and electronic characteristics.
2-Phenyl-2-propanamine: A structurally related compound with different substitution patterns on the carbon chain.
Uniqueness: 4-Methyl-4-phenylpentan-2-amine is unique due to the simultaneous presence of both a phenyl and a methyl group on the same carbon atom, which imparts distinct steric and electronic effects. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
4-methyl-4-phenylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(13)9-12(2,3)11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKIMUJKTNMBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


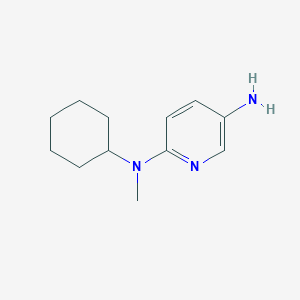
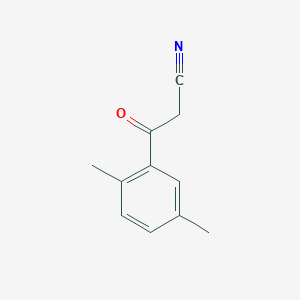
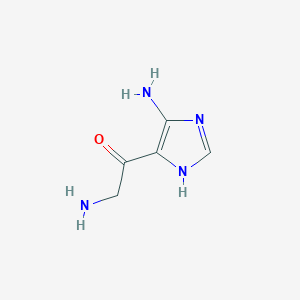
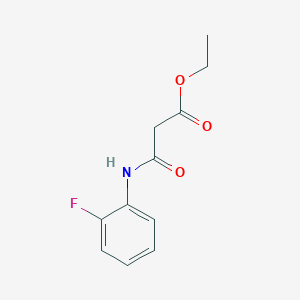
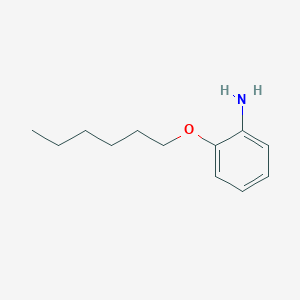


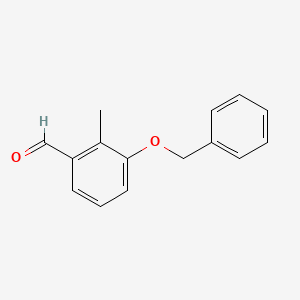
![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1317187.png)
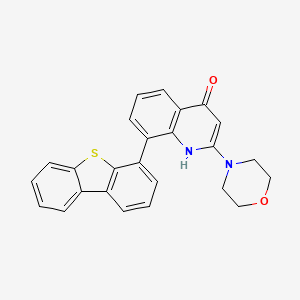


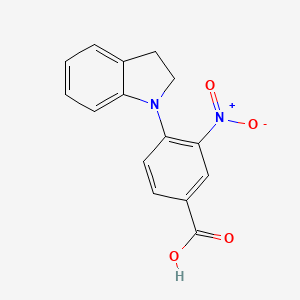
![(R)-3-((6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)thio)-5-ureidoisothiazole-4-carboxamide](/img/structure/B1317199.png)
